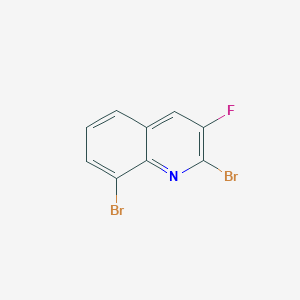

2,8-Dibromo-3-fluoroquinoline

Description

Significance of Quinoline (B57606) Scaffolds in Advanced Chemical Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a vast number of biologically active compounds, including natural alkaloids, synthetic drugs, and agrochemicals. mdpi.comnih.gov The versatility of the quinoline nucleus allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov

Quinoline derivatives have been successfully developed into drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, antiviral, and antimalarial agents. nih.gov For instance, the natural alkaloid quinine (B1679958) and the synthetic drug chloroquine (B1663885) have been pivotal in the treatment of malaria. nih.gov The structural flexibility of the quinoline scaffold permits the introduction of various functional groups at multiple positions, enabling chemists to meticulously fine-tune the steric, electronic, and physicochemical properties of the molecule to enhance its activity and selectivity for a specific biological target. This adaptability has made quinoline and its derivatives a subject of intense and sustained research in the quest for new and more effective therapeutic agents. mdpi.comnih.gov

Impact of Halogenation (Bromine and Fluorine) on Quinoline Derivatives

Fluorine, with its high electronegativity and small size, can alter the acidity of nearby functional groups and form strong bonds with carbon, often leading to increased metabolic stability by blocking sites of oxidative metabolism. This is a key feature in the development of fluoroquinolone antibiotics, where the fluorine atom at the C-6 position is crucial for their potent antibacterial activity. researchgate.net

Bromine, being larger and more polarizable than fluorine, can introduce significant steric bulk and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. The presence of bromine can also influence the compound's reactivity and provide a handle for further chemical modifications. The strategic placement of both bromine and fluorine atoms on the quinoline ring, as seen in 2,8-Dibromo-3-fluoroquinoline, can therefore result in a compound with a unique combination of physicochemical properties, potentially leading to novel biological activities. Computational studies have shown that halogen substitution can alter electronic properties like the dipole moment, which may correlate with the potency of the drug. mdpi.com

Research Trajectories for Dibromo-fluoroquinoline Compounds

While specific research on 2,8-Dibromo-3-fluoroquinoline is not extensively published, the research trajectories for this class of compounds can be inferred from studies on closely related polyhalogenated quinolines. These investigations suggest that dibromo-fluoroquinoline compounds are promising candidates for several areas of therapeutic research.

One major research direction is in the development of novel anticancer agents . Substituted quinolines are known to exert antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression like topoisomerase and protein kinases. mdpi.com For example, a related compound, 6-Bromo-5-nitroquinoline, has demonstrated significant antiproliferative activity against several human cancer cell lines. nih.gov The presence of multiple halogen atoms on the quinoline core, as in 2,8-Dibromo-3-fluoroquinoline, could enhance these anticancer properties.

Another significant avenue of research is in the field of antibacterial drug discovery . Halogenated quinolines have shown potent activity against drug-resistant bacteria, a pressing global health issue. nih.gov Research on the isomeric compound 3-Bromo-8-fluoroquinoline indicates its role as a key intermediate for synthesizing molecules that target bacterial enzymes like DNA gyrase. This suggests that 2,8-Dibromo-3-fluoroquinoline could serve as a valuable building block for new antibiotics, particularly those aimed at eradicating persistent bacterial biofilms. nih.gov

Furthermore, halogenated quinoline derivatives are being explored for their potential in treating neurodegenerative diseases . Computational and synthetic studies have investigated similar compounds as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in conditions such as Parkinson's disease. acs.org The specific substitution pattern of 2,8-Dibromo-3-fluoroquinoline may offer a unique profile for interaction with neurological targets. Therefore, the primary research trajectories for this compound and its analogs are centered on oncology, infectious diseases, and neurology, leveraging the unique properties conferred by its distinct halogenation pattern.

Data Tables

Table 1: Physicochemical Properties of 2,8-Dibromo-3-fluoroquinoline and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 2,8-Dibromo-3-fluoroquinoline | C₉H₄Br₂FN | 304.94 | 3.89890 |

| 2,8-Dibromoquinoline (B1372101) | C₉H₅Br₂N | 286.95 | 3.9 |

| 3-Bromo-8-fluoroquinoline | C₉H₅BrFN | 226.05 | Not Available |

Data sourced from Guidechem and PubChem. nih.govgoogle.com

Table 2: Examples of Biologically Active Substituted Quinolines

| Compound Type | Substitution | Biological Activity | Reference |

| Bromo-nitro-quinoline | 6-Bromo, 5-Nitro | Anticancer (antiproliferative) | nih.gov |

| Halogenated Quinolines | Various | Eradication of bacterial biofilms | nih.gov |

| Pyrano[3,2-c]quinoline | Various | Anti-inflammatory, Anticancer | nih.gov |

| Phenyl-quinoline | 6,8-Diphenyl | Anticancer (antiproliferative) | nih.gov |

| Organometallic Quinolines | Ruthenium complexes | Antimalarial, DNA intercalation | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2,8-dibromo-3-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACCTSNIBRCJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479740 | |

| Record name | 2,8-Dibromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-04-7 | |

| Record name | 2,8-Dibromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2,8 Dibromo 3 Fluoroquinoline Derivatives

Fundamental Reaction Pathways of Halogenated Quinoline (B57606) Scaffolds

The reactivity of halogenated quinolines is dictated by the position and nature of the halogen substituents on the bicyclic core. The electron-withdrawing nature of the nitrogen atom significantly influences the electron distribution within the ring system, rendering certain positions more susceptible to specific types of reactions.

Substitution Reactions at Bromine and Fluorine Centers (Nucleophilic and Electrophilic Pathways)

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated quinolines. Halogens at the 2- and 4-positions are particularly activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org In the case of 2,8-dibromo-3-fluoroquinoline, the bromine atom at the C-2 position is expected to be the most labile site for nucleophilic substitution. This is because the negative charge developed during the addition-elimination mechanism can be effectively delocalized onto the ring nitrogen. quimicaorganica.org The bromine at C-8 is less activated as it is on the carbocyclic ring, and the fluorine at C-3 is generally less prone to substitution than bromine in SNAr reactions unless strongly activated.

The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the transition state. However, in many heterocyclic systems, the C-F bond is strong, and the C-Br bond, being weaker, often acts as the leaving group. The reaction's outcome can be influenced by the nucleophile and reaction conditions. Strong nucleophiles like alkoxides, thiolates, and amines can displace the C-2 bromine. quimicaorganica.org

Electrophilic substitution on the quinoline ring is generally difficult due to the deactivating effect of the heterocyclic nitrogen. When such reactions do occur, they typically favor the carbocyclic ring (positions 5 and 8). However, the presence of two deactivating bromine atoms and a fluorine atom would further decrease the ring's reactivity towards electrophiles. Under harsh conditions, electrophilic attack might be possible, but selective substitution at a specific halogen center is less common than nucleophilic pathways.

| Position | Halogen | Expected Reactivity towards Nucleophiles | Rationale |

| C-2 | Bromine | High | Activation by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate. quimicaorganica.org |

| C-8 | Bromine | Low | Located on the carbocyclic ring, distant from the primary activating effect of the nitrogen. |

| C-3 | Fluorine | Moderate to Low | While fluorine is the most electronegative, the C-F bond is strong. Its reactivity is lower than the C-2 bromine but may be enhanced by the electronic effects of the adjacent halogens. |

Oxidation and Reduction Transformations of the Quinoline Nucleus and its Derivatives

The quinoline nucleus can undergo both oxidation and reduction. Oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org For derivatives like 2,8-dibromo-3-fluoroquinoline, oxidation can also occur at the nitrogen atom to form the corresponding N-oxide. This transformation can alter the reactivity of the ring system, for instance, by making the C-2 and C-4 positions even more susceptible to nucleophilic attack and activating the C-8 position towards certain reactions.

Reduction of the quinoline ring system typically leads to tetrahydroquinolines. wikipedia.org This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents. For 2,8-dibromo-3-fluoroquinoline, catalytic hydrogenation could potentially lead to dehalogenation in addition to ring reduction, depending on the catalyst and reaction conditions. Selective reduction of the heterocyclic ring without affecting the halogen substituents can be challenging but may be achieved with specific catalyst systems.

Cross-Coupling Reactions (e.g., Suzuki, Heck, and related palladium-catalyzed transformations)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines. mdpi.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for creating new carbon-carbon bonds. nih.gov

For 2,8-dibromo-3-fluoroquinoline, the differential reactivity of the two bromine atoms is key to achieving selective functionalization. The C-2 bromine is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-8 bromine. This is attributed to the higher oxidative addition rate of the palladium catalyst to the more electron-deficient C-Br bond at the C-2 position. researchgate.net By carefully controlling the reaction conditions (e.g., catalyst, base, solvent, and temperature), it is often possible to achieve a mono-arylation or mono-alkenylation at the C-2 position, leaving the C-8 bromine intact for a subsequent, different coupling reaction. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted quinoline derivatives. nih.govnih.gov

The Heck reaction, which couples the haloquinoline with an alkene, would also be expected to show similar selectivity for the C-2 position. The fluorine at C-3 is typically unreactive under standard palladium-catalyzed cross-coupling conditions.

| Reaction Type | Reactive Site | Typical Coupling Partner | Rationale for Selectivity |

| Suzuki-Miyaura | C-2 Bromine > C-8 Bromine | Arylboronic acids | The C-2 position is more electron-deficient, facilitating the initial oxidative addition step of the catalytic cycle. researchgate.net |

| Heck | C-2 Bromine > C-8 Bromine | Alkenes | Similar to the Suzuki reaction, oxidative addition is favored at the more activated C-2 position. |

| Buchwald-Hartwig | C-2 Bromine > C-8 Bromine | Amines | The C-N bond formation follows a similar reactivity pattern based on the ease of oxidative addition. |

Mechanistic Investigations Relevant to Dibromo-fluoroquinolines

Understanding the underlying mechanisms of reactions involving halogenated quinolines is crucial for predicting reactivity and designing synthetic routes.

Halogen Dance Reactions in Heterocyclic Systems (e.g., 2-bromo-3-fluoroquinolines)

The halogen dance reaction involves the base-catalyzed migration of a halogen atom from one position to another on an aromatic or heterocyclic ring. rsc.orgclockss.org This rearrangement typically proceeds through a series of deprotonation and halogen-metal exchange steps. For a substrate like 2,8-dibromo-3-fluoroquinoline, treatment with a strong base, such as lithium diisopropylamide (LDA), could potentially induce a halogen dance.

In related 2-bromo-3-fluoroquinoline (B3066483) systems, it has been shown that LDA can deprotonate the C-4 position. researchgate.net This deprotonation is facilitated by the inductive effects of the adjacent fluorine and bromine atoms. The resulting carbanion could then, in principle, induce the migration of the bromine atom. The fluorine atom itself is less likely to migrate. clockss.org The halogen dance provides a pathway to functionalize positions that are not directly accessible through classical substitution or metalation reactions. rsc.org

Radical-Mediated Reaction Pathways (e.g., iminyl radical cyclization)

Radical reactions offer alternative pathways for the synthesis and modification of quinoline derivatives. nih.gov Iminyl radicals, generated from precursors like vinyl azides, can undergo intramolecular cyclization to form the quinoline core. acs.org For pre-existing quinoline systems, radical reactions can also be initiated.

One relevant pathway is the generation of nitrogen-centered radicals (iminyl or aminium radicals), which can participate in cyclization reactions. nih.govrsc.org For instance, a suitably substituted quinoline derivative could undergo a radical-mediated cyclization onto an appended group. While direct radical reactions involving 2,8-dibromo-3-fluoroquinoline are not extensively documented, the principles of radical chemistry suggest that such pathways could be explored for novel transformations. For example, radical C-H amination has been used to form tetrahydroquinolines. nih.gov The presence of halogens can influence the course of radical reactions, sometimes participating in the reaction or being cleaved under the reaction conditions.

Photochemical Degradation Mechanisms (e.g., defluorination and decarboxylation in fluoroquinolones)

The photodegradation of quinoline itself has been shown to be influenced by environmental conditions such as pH and the presence of photosensitizers like dissolved organic matter. researchgate.net In aquatic environments, the process can be accelerated by the generation of hydroxyl radicals. researchgate.net For halogenated quinolines, the carbon-halogen bond is a potential site for photochemical cleavage. The photodegradation of quinoline in water can lead to the formation of hydroxylated derivatives such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline (B1678124), with eventual degradation of the aromatic core upon prolonged irradiation. researchgate.netnih.gov

In the case of fluoroquinolones, which contain a fluorine substituent and a carboxylic acid group, photodegradation can proceed via two main pathways: defluorination and decarboxylation. nih.govprinceton.edu Decarboxylation is a common reaction for β-keto acids and related structures under thermal or photochemical conditions, proceeding through a cyclic transition state to release carbon dioxide. masterorganicchemistry.com Halogenated quinoline carboxylic acids can also undergo decarboxylative halogenation to yield the corresponding haloquinolines. nih.govosti.gov

A general method for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed using copper catalysis and light irradiation, which proceeds via an aryl radical intermediate. osti.gov This suggests a plausible pathway for the degradation of a carboxylated precursor to 2,8-dibromo-3-fluoroquinoline. The photochemical degradation of quinoline yellow, a sulfonated quinoline derivative, has also been studied, highlighting the role of photocatalysts like Ag3PO4 in promoting mineralization. mdpi.com

| Degradation Pathway | Description | Key Intermediates/Products | Influencing Factors |

| Defluorination | Cleavage of the carbon-fluorine bond upon photochemical activation. | Aryl radicals, hydroxylated derivatives. | UV wavelength, presence of photosensitizers. |

| Decarboxylation | Loss of a carboxyl group as carbon dioxide, often from a quinolinecarboxylic acid precursor. | Aryl carbanions or radicals. | Temperature, pH, presence of metal catalysts. |

| Dehalogenation | Cleavage of carbon-halogen (C-Br, C-Cl) bonds. | Radical intermediates. | Nature of the halogen, irradiation conditions. |

| Hydroxylation | Introduction of hydroxyl groups onto the aromatic ring. | Hydroxyquinolines. | Presence of reactive oxygen species (e.g., hydroxyl radicals). |

Domino Reaction Sequences in Complex Fused Heterocyclic Synthesis

Domino reactions, also known as tandem or cascade reactions, are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single operation from simple starting materials. These reactions are characterized by the formation of multiple bonds in sequence without the isolation of intermediates, leading to increased efficiency and atom economy. rsc.orgnih.gov Polyhalogenated heterocycles, such as 2,8-dibromo-3-fluoroquinoline, are attractive substrates for such transformations due to the presence of multiple reactive sites that can be selectively functionalized. researchgate.net

The development of methods for the synthesis of fused polycyclic heterocycles is an active area of research, with applications in materials science and medicinal chemistry. researchgate.netosi.lvresearchgate.netnih.govmdpi.com Palladium-catalyzed cross-coupling reactions are particularly well-suited for domino sequences involving haloquinolines. researchgate.net For instance, the sequential, site-selective cross-coupling of di- or polyhalogenated heteroarenes allows for the controlled introduction of various substituents. researchgate.netnih.gov In the case of a molecule like 2,8-dibromo-3-fluoroquinoline, the differential reactivity of the bromine atoms at the 2- and 8-positions could potentially be exploited to achieve regioselective functionalization in a domino fashion.

One example of a domino reaction involving a bromo-substituted quinoline derivative is the stereoselective rearrangement and peri-annulation of Cinchona alkaloid derivatives with 8-bromo-1-naphthyl Grignard reagent. acs.orgnih.gov This reaction proceeds through a proposed radical mechanism, leading to a novel fused heterocyclic system. acs.orgnih.gov While not a direct example using 2,8-dibromo-3-fluoroquinoline, it demonstrates the potential for complex rearrangements and cyclizations initiated from a bromo-quinoline scaffold.

The synthesis of quinolizidinone analogues has been achieved through a ketene-initiated domino reaction, highlighting the utility of cascade reactions in building complex alkaloid-like structures. researchgate.net Furthermore, tandem reactions have been developed for the synthesis of tetrahydroquinolines from various precursors. rsc.org The synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes via a domino process catalyzed by a multi-component system has also been reported. nih.gov

The application of 2,8-dibromo-3-fluoroquinoline in domino reactions for the synthesis of complex fused heterocycles would likely involve the sequential palladium-catalyzed coupling of the C-Br bonds, potentially followed by further cyclization reactions. The presence of the fluorine atom at the 3-position would influence the electronic properties of the quinoline ring and could affect the reactivity of the C-Br bonds as well as the stability of any intermediates formed during the domino sequence.

| Domino Reaction Type | Description | Potential Application to 2,8-Dibromo-3-fluoroquinoline |

| Palladium-Catalyzed Cross-Coupling | Sequential coupling of the C-Br bonds with different partners (e.g., boronic acids, amines, alkynes). | Synthesis of highly substituted quinoline derivatives and precursors for fused systems. |

| Rearrangement/Annulation | A cascade of bond-forming and bond-breaking events leading to a fused ring system. | Formation of novel polycyclic heteroaromatics with unique electronic and steric properties. |

| Cycloaddition/Coupling | Combination of a cycloaddition reaction with a cross-coupling step. | Construction of complex, three-dimensional heterocyclic scaffolds. |

Influence of Halogen Substituents on Chemical Reactivity

Electronic and Steric Effects of Bromine and Fluorine Substitution Patterns

For fluorine, the most electronegative element, the inductive effect is very strong and dominates over its weaker resonance effect. tsijournals.com In contrast, for bromine, the inductive effect is weaker than that of fluorine, while the resonance effect is comparable. tsijournals.com The position of the substituent on the quinoline ring is also crucial. The quinoline nucleus itself is composed of a more electron-rich benzene (B151609) ring fused to a more electron-deficient pyridine (B92270) ring.

In 2,8-dibromo-3-fluoroquinoline, the 3-fluoro substituent is on the pyridine ring, which is already electron-deficient. The strong electron-withdrawing inductive effect of fluorine at this position will further decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more susceptible to nucleophilic attack. The 2-bromo substituent is also on the pyridine ring and will contribute to its deactivation towards electrophiles. The 8-bromo substituent is on the benzene ring and will influence its reactivity. Halogen substitution can also affect the precision of NMR chemical shift predictions due to the "heavy atom effect". rsc.orgresearchgate.netnih.gov

The steric bulk of the substituents also plays a role. Bromine is significantly larger than fluorine, and the presence of bromine atoms at the 2- and 8-positions will sterically hinder access to adjacent positions. This can influence the regioselectivity of reactions by blocking certain sites from attack by bulky reagents. The impact of halogen substitution patterns on the biological activity of organometallic quinoline complexes has also been noted, where the electronic and steric properties of the ligands affect their therapeutic potential. acs.org

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring | Steric Effect |

| Fluorine | 3 | Strongly electron-withdrawing | Weakly electron-donating | Strongly deactivating | Small |

| Bromine | 2 | Moderately electron-withdrawing | Moderately electron-donating | Deactivating | Moderate |

| Bromine | 8 | Moderately electron-withdrawing | Moderately electron-donating | Deactivating | Moderate |

Long-Range Assistance of Halogen Groups in Directing Deprotonation

Deprotonative metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. The regioselectivity of this reaction is typically controlled by the directing ability of substituents on the ring. While many substituents direct deprotonation to the ortho position, some have been shown to exert a long-range effect, directing metalation to more remote positions. nih.govresearchgate.netmendeley.comchimia.ch

Bromine, in particular, has been observed to exhibit a significant long-range acidifying effect. nih.govresearchgate.netmendeley.comchimia.ch This means that a bromine substituent can increase the acidity of protons at positions meta or para to it, facilitating their removal by a strong base. This effect is in contrast to that of fluorine, which primarily directs deprotonation to the ortho position. The mechanism behind this long-range effect of bromine is not fully understood but is thought to involve a combination of polar and polarizability effects. researchgate.net

In the context of 2,8-dibromo-3-fluoroquinoline, the presence of two bromine atoms could have a profound influence on the regioselectivity of deprotonation. The 8-bromo substituent is particularly interesting in this regard. Based on the documented long-range effect of bromine, it is plausible that the 8-bromo group could assist in the deprotonation of a proton at a distant position, such as C-5 or C-7, by stabilizing the resulting anion. This would be a departure from the expected ortho-directing effects of the nitrogen atom and the other halogen substituents.

The 2-bromo and 3-fluoro substituents would also influence the acidity of the ring protons. The electron-withdrawing nature of these halogens would generally increase the acidity of all C-H bonds on the quinoline ring. Theoretical studies on the deprotonation of quinolone have shown that the site of deprotonation is highly dependent on the electronic environment. researchgate.net The acidity of vinyl C-H bonds has also been shown to be enhanced by halogen substitution. nih.gov

The competition between the directing effects of the nitrogen atom, the 3-fluoro group, and the two bromine atoms would determine the ultimate site of deprotonation. The long-range directing ability of the 8-bromo group could provide a synthetic handle for the selective functionalization of the benzene ring of the quinoline nucleus, a transformation that might be difficult to achieve through other means. The use of bromine as an ortho-directing group in the metalation of bromobenzenes has also been reported. nih.gov

Advanced Characterization Techniques in 2,8 Dibromo 3 Fluoroquinoline Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular framework of 2,8-Dibromo-3-fluoroquinoline. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a detailed view of the atomic arrangement and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,8-Dibromo-3-fluoroquinoline, both ¹H and ¹³C NMR are used to confirm the precise arrangement of substituents on the quinoline (B57606) core.

In a typical ¹H NMR spectrum of 2,8-Dibromo-3-fluoroquinoline, the aromatic protons would appear as distinct signals. The proton at the C4 position is expected to show coupling with the adjacent fluorine atom at C3, resulting in a characteristic doublet. The remaining protons on the benzene (B151609) ring portion (at C5, C6, and C7) would exhibit chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted aromatic system.

The ¹³C NMR spectrum provides information on all nine carbon atoms in the quinoline skeleton. The carbons directly bonded to the electronegative bromine and fluorine atoms (C2, C3, C8) would show characteristic shifts. Specifically, the C3 carbon signal would appear as a doublet due to one-bond coupling with the fluorine atom. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals. bas.bg

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2,8-Dibromo-3-fluoroquinoline Note: Data is representative and may vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 8.35 (d) | H-4 | 155.2 (d, ¹JCF = 250 Hz) | C-3 |

| 8.10 (d) | H-5 | 148.5 | C-8a |

| 7.85 (d) | H-7 | 145.1 (d) | C-4 |

| 7.50 (t) | H-6 | 138.0 | C-2 |

| 134.5 | C-7 | ||

| 130.1 | C-5 | ||

| 129.8 | C-6 | ||

| 128.2 | C-4a | ||

| 124.9 | C-8 |

d = doublet, t = triplet, JCF = carbon-fluorine coupling constant

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. The FT-IR spectrum of 2,8-Dibromo-3-fluoroquinoline would be characterized by several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected in the 1600-1450 cm⁻¹ region. The presence of the carbon-halogen bonds would be confirmed by strong absorption bands in the lower wavenumber region of the spectrum, with the C-F stretch appearing around 1250-1050 cm⁻¹ and the C-Br stretches at lower frequencies, typically between 650-500 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for 2,8-Dibromo-3-fluoroquinoline Note: Data is representative.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3050-3100 | Aromatic C-H Stretch |

| 1610, 1580, 1470 | Aromatic C=C and C=N Stretch |

| 1240 | C-F Stretch |

| 1100-1000 | Aromatic C-H in-plane bending |

| 850-750 | Aromatic C-H out-of-plane bending |

| 620, 540 | C-Br Stretch |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Advanced MS methods provide high precision and are crucial for confirming the identity of newly synthesized molecules like 2,8-Dibromo-3-fluoroquinoline.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. lcms.cz This precision allows for the unambiguous determination of the empirical formula. For 2,8-Dibromo-3-fluoroquinoline (C₉H₄Br₂FN), the presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. HRMS analysis confirms the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass. nih.gov

Table 3: Representative HRMS Data for 2,8-Dibromo-3-fluoroquinoline

| Parameter | Value |

| Molecular Formula | C₉H₄⁷⁹Br⁸¹BrFN |

| Calculated Mass [M+H]⁺ | 303.8746 |

| Found Mass [M+H]⁺ | 303.8742 |

| Mass Error | < 5 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. europeanpharmaceuticalreview.com This technique is particularly useful for monitoring the progress of a chemical reaction, identifying intermediates, and detecting by-products in the synthesis of 2,8-Dibromo-3-fluoroquinoline. researchgate.net By analyzing aliquots of the reaction mixture over time, researchers can optimize reaction conditions such as temperature, time, and reagent stoichiometry. The tandem mass spectrometry (MS/MS) capability can be used to fragment the ions of interest, providing structural information that helps in the identification of unknown impurities or isomeric by-products that may form during the regioselective halogenation steps. oslomet.no

Computational Chemistry and Theoretical Investigations of 2,8 Dibromo 3 Fluoroquinoline

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in pharmacology for predicting the interaction of a small molecule ligand with a large biological macromolecule, such as a protein or enzyme.

While specific docking studies on 2,8-Dibromo-3-fluoroquinoline are not extensively detailed in publicly available literature, the broader class of fluoroquinolones, to which it belongs, is well-studied. Fluoroquinolones are known to form complexes with enzymes like topoisomerase II, which is crucial for DNA replication. nih.gov Molecular docking studies on various fluoroquinolones have revealed that they bind to the active site of topoisomerase II, often through the formation of hydrogen bonds, leading to the inhibition of the enzyme's activity. nih.gov It is hypothesized that 2,8-Dibromo-3-fluoroquinoline would exhibit a similar mechanism of action, with the quinoline (B57606) core playing a central role in the interaction with the enzyme. The bromine and fluorine substituents are expected to modulate the binding affinity and specificity.

The interaction between fluoroquinolones and their target enzymes can lead to the stabilization of the enzyme-DNA complex, which results in breaks in the DNA that are ultimately fatal to the bacterium. youtube.com The potency of different fluoroquinolone antibiotics is partly dependent on their affinity for their target enzymes. youtube.com

The primary targets for fluoroquinolones are the bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for controlling the topological state of DNA during replication and transcription. plos.org DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, while topoisomerase IV, with its ParC and ParE subunits, is primarily involved in decatenating replicated chromosomes. nih.govplos.org

Fluoroquinolones bind to the complex of the enzyme and DNA, rather than the enzyme alone, trapping a key reaction intermediate where the DNA is broken and covalently linked to the enzyme. youtube.comnih.govresearchgate.net This action blocks DNA replication and transcription, leading to bacterial cell death. plos.org In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in most Gram-positive bacteria, topoisomerase IV is the preferential target. nih.gov The specific interactions within the binding pocket, often involving amino acid residues like aspartate and serine, are critical for the inhibitory activity of these compounds. nih.gov For instance, studies on other fluoroquinolones have shown hydrogen bond formation with residues such as ASP479 and SER480 in human topoisomerase II β. nih.gov

Table 1: Key Biological Targets of Fluoroquinolones

| Target Enzyme | Subunits | Primary Function | Organism Class Preference |

|---|---|---|---|

| DNA Gyrase | GyrA, GyrB | Introduces negative DNA supercoils | Gram-negative bacteria |

| Topoisomerase IV | ParC, ParE | Decatenation of daughter chromosomes | Gram-positive bacteria |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

The position and nature of halogen substituents on the quinoline ring are critical determinants of the biological activity of fluoroquinolones. The fluorine atom at the C-3 position is a common feature in many potent fluoroquinolones and is generally associated with enhanced antibacterial activity.

The bromine atoms at the C-2 and C-8 positions in 2,8-Dibromo-3-fluoroquinoline are expected to significantly influence its properties. While specific SAR studies on this exact compound are scarce, general principles from related compounds can be inferred. For example, substitutions at the C-8 position in other quinolones have been shown to modulate activity. A C8-methoxy group, for instance, has been found to be highly lethal and required two mutations for the expression of resistance, suggesting it plays a role in the release of lethal double-strand DNA breaks. researchgate.net The bulky bromine atom at C-8 could have a profound impact on the molecule's conformation and its fit within the binding site of target enzymes. The C-2 bromine is less common and its effect would be a key area for investigation, potentially influencing steric interactions and electronic properties of the quinoline ring system.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's geometry, stability, and reactivity.

For 2,8-Dibromo-3-fluoroquinoline, similar calculations would likely be performed using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These calculations could determine optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, these calculations can predict spectroscopic properties, such as infrared and Raman vibrational frequencies, which can be compared with experimental data to confirm the molecular structure. researchgate.net The molecular electrostatic potential (MEP) map can also be generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack and intermolecular interactions. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2,8-Dibromo-3-fluoroquinoline |

| 2,6-Dibromo-3-chloro-4-fluoroaniline |

| Ciprofloxacin |

| Enoxacin |

| Levofloxacin |

| Lomefloxacin |

| Moxifloxacin |

| Norfloxacin |

| Ofloxacin |

| Prulifloxacin |

Electronic Structure Analysis (e.g., investigation of σ-holes and their reactivity implications)

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. For halogenated quinolines, density functional theory (DFT) is a commonly employed method to investigate their electronic properties. The introduction of bromine and fluorine atoms at the 2, 3, and 8 positions of the quinoline core significantly modulates its electronic landscape.

Key aspects of the electronic structure analysis for a compound like 2,8-dibromo-3-fluoroquinoline would involve:

Molecular Electrostatic Potential (MESP): MESP maps are a valuable tool for visualizing the electrostatic potential on the molecular surface, indicating regions prone to electrophilic and nucleophilic attack. In studies of other halogenated quinolines, such as N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F) and N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F), MESP calculations have been used to identify reactive sites. nih.gov For 2,8-dibromo-3-fluoroquinoline, the electronegative fluorine and nitrogen atoms would create regions of negative potential, while the bromine atoms could exhibit a phenomenon known as a σ-hole. A σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, which allows for attractive, non-covalent interactions known as halogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For similar quinolinone derivatives, FMO analysis has been used to gain insights into their optical, electronic, and reactive characteristics. nih.govekb.eg The distribution of these orbitals in 2,8-dibromo-3-fluoroquinoline would be influenced by the positions of the halogen substituents.

Global Chemical Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. DFT studies on novel quinolinone derivatives have computed these descriptors to predict the stability and reactivity of the molecules. ekb.eg

Table 1: Illustrative Electronic Properties of Halogenated Quinolines (Based on Analogous Compounds) This table presents representative data from computational studies on other halogenated quinoline derivatives to illustrate the types of parameters analyzed. These values are not specific to 2,8-Dibromo-3-fluoroquinoline.

| Parameter | Description | Typical Computational Method |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Calculated from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Calculated from DFT results |

| σ-hole Potential | Positive electrostatic potential on a halogen atom, enabling halogen bonding. | MESP analysis |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For a molecule like 2,8-dibromo-3-fluoroquinoline, theoretical investigations could explore its synthetic pathways or its reactions with biological targets. The primary computational approaches for this include:

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state structure is located, IRC calculations are performed to trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. nih.gov This method is a standard procedure in computational studies of reaction mechanisms. nih.gov

Transition State Searching: Locating the transition state, a first-order saddle point on the potential energy surface, is a key step. Various quantum chemical methods are employed to find these structures, which represent the highest energy barrier along the reaction coordinate. nih.gov

Kinetic Analysis: Using theories like Canonical Variational Transition State Theory (CVT), it is possible to estimate the rate constants of a reaction from the computed energy barriers. nih.gov

While specific reaction pathways for 2,8-dibromo-3-fluoroquinoline have not been published, these computational methods provide a robust framework for predicting its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the bromine-substituted positions.

In Silico Pharmacokinetics and ADME Predictions

In modern drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its success as a drug. Several studies have performed ADME predictions for various quinoline derivatives. nih.govresearchgate.net These predictions help in identifying potential liabilities early in the drug development process.

For 2,8-dibromo-3-fluoroquinoline, a similar in silico ADME profiling would be essential to evaluate its drug-likeness. The predictions are typically based on the molecule's structure and physicochemical properties.

Table 2: Representative In Silico ADME Predictions for Quinolone Derivatives The following table provides examples of ADME parameters that are typically predicted for quinoline derivatives. The values and predictions are illustrative and not specific to 2,8-Dibromo-3-fluoroquinoline.

| ADME Property | Description | Predicted Outcome for Analogous Compounds |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed through the human intestine. | Good to moderate |

| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal epithelial barrier. | Moderate to high permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross the barrier to enter the central nervous system. | Varies based on specific substitutions |

| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. | Often high for quinoline derivatives |

| Metabolism | ||

| CYP2D6 Inhibition | Predicts if the compound is likely to inhibit this key metabolic enzyme. | Potential for inhibition is often screened |

| Excretion | ||

| Total Clearance | The rate at which the compound is removed from the body. | Calculated based on metabolism and other factors |

| Toxicity | ||

| AMES Test | Predicts the mutagenic potential of a compound. | Generally predicted to be non-mutagenic |

| hERG Inhibition | Predicts the risk of cardiac toxicity. | A key checkpoint for quinoline-based compounds |

These computational predictions provide a valuable preliminary assessment of a compound's pharmacokinetic profile. For instance, studies on arylamino quinoline derivatives have utilized such in silico profiling to guide the design of new antiplasmodial and antimycobacterial agents. nih.gov

Derivatization and Functionalization Strategies for 2,8 Dibromo 3 Fluoroquinoline

Introduction of Diverse Chemical Functionalities

The introduction of varied chemical groups onto the 2,8-dibromo-3-fluoroquinoline core is a primary strategy to modulate its physicochemical and biological properties. Cross-coupling reactions and the synthesis of reactive intermediates are fundamental to this approach.

Aryl and Alkyl Group Introduction via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are well-suited for the functionalization of haloquinolines. nih.govnih.gov

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties. While specific studies on 2,8-dibromo-3-fluoroquinoline are not extensively documented, the selective coupling of arylboronic acids with dihaloarenes is a well-established synthetic route. organic-chemistry.orgresearchgate.net In the case of 2,8-dibromo-3-fluoroquinoline, it is anticipated that the bromine at the 2-position would be more reactive towards Suzuki coupling than the bromine at the 8-position due to electronic effects. This differential reactivity would allow for the selective mono-arylation at the 2-position, followed by a second coupling at the 8-position if desired, by adjusting reaction conditions such as the catalyst, ligand, and base. claremont.edu

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2,8-Dibromo-3-fluoroquinoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2-Aryl-8-bromo-3-fluoroquinoline | nih.govresearchgate.net |

| 2-Aryl-8-bromo-3-fluoroquinoline | Different Arylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene | 2,8-Diaryl-3-fluoroquinoline | organic-chemistry.org |

The Sonogashira coupling provides a direct method for the introduction of terminal alkynes, which are versatile handles for further transformations. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org The reaction of 2,8-dibromo-3-fluoroquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would be expected to yield alkynyl-substituted quinolines. nih.govlibretexts.org Similar to the Suzuki coupling, the greater reactivity of the C2-Br bond would likely favor mono-alkynylation at this position. Subsequent coupling at the C8-Br bond could be achieved under more forcing conditions.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2,8-Dibromo-3-fluoroquinoline | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-8-bromo-3-fluoroquinoline | nih.govresearchgate.net |

| 2-Alkynyl-8-bromo-3-fluoroquinoline | Different Terminal Alkyne | Pd(dba)₂, XPhos, K₃PO₄ | 2,8-Dialkynyl-3-fluoroquinoline | nih.govresearchgate.net |

Synthesis of Carbonitrile and Carbaldehyde Intermediates

The conversion of the bromo substituents to carbonitrile and carbaldehyde groups furnishes key intermediates for a wide array of subsequent chemical transformations.

Cyanation , the introduction of a nitrile group (-CN), can be achieved through palladium-catalyzed reactions using cyanide sources such as zinc cyanide or potassium cyanide. wikipedia.orgorganic-chemistry.orgnih.gov The transformation of one or both bromo groups on the 2,8-dibromo-3-fluoroquinoline scaffold would yield mono- or dicyano-derivatives. These nitrile intermediates are valuable precursors for the synthesis of amides, carboxylic acids, amines, and various nitrogen-containing heterocycles. researchgate.net

Formylation , the introduction of a formyl group (-CHO), can be accomplished through various methods, including the Rieche formylation using dichloromethyl methyl ether and a Lewis acid, or through a two-step process involving a Grignard reaction with a formylating agent like N,N-dimethylformamide (DMF) followed by hydrolysis. wikipedia.orgresearchgate.net The resulting carbaldehyde derivatives are crucial for constructing larger molecules via Wittig reactions, reductive aminations, and condensations to form Schiff bases.

| Starting Material | Reagent(s) | Product | Potential Applications | Reference |

| 2,8-Dibromo-3-fluoroquinoline | Zn(CN)₂, Pd(PPh₃)₄ | 2-Bromo-8-cyano-3-fluoroquinoline | Precursor for amides, carboxylic acids, heterocycles | wikipedia.orgorganic-chemistry.org |

| 2,8-Dibromo-3-fluoroquinoline | n-BuLi, then DMF | 2-Bromo-8-formyl-3-fluoroquinoline | Aldehyde for Wittig, condensation reactions | wikipedia.orgresearchgate.net |

Construction of Fused Heterocyclic Systems

The 2,8-dibromo-3-fluoroquinoline core serves as an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures often exhibit unique biological activities and photophysical properties.

Quinoline-Oxadiazole Hybrid Structures

The synthesis of quinoline-oxadiazole hybrids from 2,8-dibromo-3-fluoroquinoline can be envisioned through a multi-step sequence. bohrium.comslideshare.netresearchgate.netnih.govnih.gov A key step involves the conversion of the bromo groups to hydrazinyl moieties by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.comchemrxiv.orgnih.gov The resulting 2,8-dihydrazinyl-3-fluoroquinoline can then be cyclized with various one-carbon sources, such as orthoesters or carboxylic acid derivatives, to form the 1,3,4-oxadiazole (B1194373) rings. This strategy allows for the introduction of additional diversity at the 2- and 5-positions of the oxadiazole rings.

A plausible synthetic route would be:

Dihydrazinolysis: Reaction of 2,8-dibromo-3-fluoroquinoline with hydrazine hydrate to yield 2,8-dihydrazinyl-3-fluoroquinoline. rsc.org

Acylation: Reaction of the dihydrazide with an acyl chloride to form a diacylhydrazide.

Cyclodehydration: Cyclization of the diacylhydrazide, often using a dehydrating agent like phosphorus oxychloride, to yield the bis(1,3,4-oxadiazolyl)quinoline derivative.

Fluoroquinolone-Quinazolinone Conjugates

Hybrid molecules combining the fluoroquinolone and quinazolinone scaffolds have attracted interest for their potential as antibacterial agents. nih.govresearchgate.netsemanticscholar.orgsrce.hr A potential strategy to synthesize such conjugates from 2,8-dibromo-3-fluoroquinoline involves a nucleophilic substitution reaction. One of the bromine atoms, likely at the more reactive 2-position, could be displaced by an amino-functionalized quinazolinone. The reaction would typically be carried out in a polar aprotic solvent in the presence of a base. This approach allows for the modular assembly of novel hybrid structures.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2,8-Dibromo-3-fluoroquinoline | Amino-substituted quinazolinone | NaH, DMF | 2-(Quinazolinon-yl-amino)-8-bromo-3-fluoroquinoline | nih.govresearchgate.net |

Benzo[d]isothiazole Fused Nitrogen Heterocycles

The fusion of a benzo[d]isothiazole ring system onto the quinoline (B57606) core would generate a novel polycyclic heteroaromatic compound. While direct fusion starting from 2,8-dibromo-3-fluoroquinoline is not explicitly reported, related syntheses of quinolino-fused systems provide a conceptual framework. nih.gov A possible synthetic approach could involve the conversion of one of the bromo groups into a thiol and the other into an amino group, followed by an oxidative cyclization to form the isothiazole (B42339) ring. Alternatively, a pre-functionalized building block could be utilized in a cross-coupling or condensation reaction to construct the fused system. Recent methods have also demonstrated the synthesis of quinoline-fused isothiazoles from ortho-functionalized benzaldehydes and elemental sulfur, suggesting a potential pathway if the appropriate quinoline aldehyde can be synthesized.

Pyrano[3,2-h]quinolines through Multi-component Reactions

The synthesis of pyrano-fused quinolines is a significant area of research due to the interesting biological activities of this structural motif. impactfactor.org Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of such complex heterocyclic systems in a single synthetic operation. researchgate.netnih.gov While the direct synthesis of pyrano[3,2-h]quinolines from 2,8-dibromo-3-fluoroquinoline via an MCR has not been explicitly documented in the reviewed literature, a hypothetical pathway can be proposed based on established methodologies.

Generally, the synthesis of pyrano[c]quinolones involves the reaction of a 4-hydroxyquinolin-2-one derivative with an aldehyde and a source of active methylene (B1212753), such as malononitrile. nih.gov For the construction of a pyrano[3,2-h]quinoline ring system fused to the 2,8-dibromo-3-fluoroquinoline core, a precursor with a hydroxyl group at the C-7 position would likely be required.

A plausible, though hypothetical, synthetic route could commence with the selective conversion of the C-8 bromine atom of 2,8-dibromo-3-fluoroquinoline to a hydroxyl group. This transformation would yield 2-bromo-3-fluoro-8-hydroxyquinoline. Subsequent derivatization at the C-7 position to introduce a reactive site for annulation could then be pursued. An alternative strategy might involve a multi-component reaction of a suitably functionalized 8-amino-7-hydroxyquinoline derivative.

The general conditions for such MCRs often involve refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of a base such as triethylamine. nih.gov The reaction proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration to afford the final pyrano-fused quinoline.

Table 1: General Components in Multi-component Reactions for Pyranoquinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst (optional) |

| Hydroxyquinoline derivative | Aldehyde (aromatic or aliphatic) | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) | Base (e.g., triethylamine, piperidine) or Acid |

Strategic Side Chain Modifications and Conjugations

The functionalization of the quinoline core through the modification or introduction of side chains is a cornerstone of medicinal chemistry and materials science. For 2,8-dibromo-3-fluoroquinoline, the reactive bromine atoms provide prime locations for such modifications.

Functionalization of Acid Hydrazides Derived from Fluoroquinolones

A common strategy for derivatizing fluoroquinolones involves the conversion of a carboxylic acid group, typically at the C-3 position, into an acid hydrazide. researchgate.net This acid hydrazide then serves as a versatile intermediate for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and other heterocyclic systems. researchgate.netnih.govmdpi.com

For 2,8-dibromo-3-fluoroquinoline, this strategy would first necessitate the introduction of a carboxylic acid functionality. One potential approach is the palladium-catalyzed carbonylation of one of the bromo-substituents, preferentially at the more reactive C-2 position. The resulting 2-carboxy-8-bromo-3-fluoroquinoline could then be esterified and subsequently treated with hydrazine hydrate to yield the corresponding acid hydrazide. impactfactor.org

Once the acid hydrazide is formed, it can be condensed with various aldehydes or ketones to produce hydrazone derivatives. mdpi.comnih.gov These hydrazones are not only interesting final compounds but can also be precursors for further cyclization reactions. For instance, reaction with carbon disulfide followed by cyclization can lead to oxadiazole-thiones. The hydrazide itself can also be a precursor for the synthesis of N-substituted amides through coupling with carboxylic acids. nih.gov

Table 2: Representative Reactions of Quinolone Acid Hydrazides

| Reagent | Product Type |

| Aldehydes/Ketones | Hydrazones |

| Carboxylic Acids (with coupling agent) | N-acylhydrazides |

| Carbon Disulfide, then cyclization | Oxadiazole-thiones |

| Isothiocyanates | Thiosemicarbazides |

C-2 and C-7 Derivatization of the Quinoline Ring (e.g., in 8-sulfonamidoquinolines)

The C-2 and C-7 positions of the quinoline ring are often targeted for derivatization to modulate the biological and physical properties of the molecule. In the context of 8-sulfonamidoquinolines, which are bioisosteres of 8-hydroxyquinolines, derivatization at the C-2 position has been shown to significantly influence their antibacterial activity. doi.orgresearchgate.netnih.gov

For 2,8-dibromo-3-fluoroquinoline, the C-2 bromine atom is particularly susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide variety of substituents. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions could be employed to introduce aryl, vinyl, or alkynyl groups at this position.

Drawing parallels from the derivatization of 8-sulfonamidoquinolines, one could envision a synthetic sequence starting with the selective displacement of the C-8 bromine of 2,8-dibromo-3-fluoroquinoline with an amino group, followed by sulfonylation to give an 8-sulfonamido-2-bromo-3-fluoroquinoline. The remaining bromine at C-2 could then be subjected to various derivatization reactions. The reactivity of the C-2 position can be enhanced by N-oxidation of the quinoline nitrogen, which facilitates nucleophilic attack. nih.gov

Incorporation of Metal-Chelating Moieties (e.g., 8-hydroxyquinoline (B1678124) derivatives)

The 8-hydroxyquinoline (8-HQ) scaffold is a classic and potent metal-chelating moiety, capable of forming stable complexes with a variety of metal ions. rroij.com The incorporation of this functionality into the 2,8-dibromo-3-fluoroquinoline framework would involve the conversion of the C-8 bromine atom into a hydroxyl group.

Several synthetic methods exist for the synthesis of 8-hydroxyquinolines, including the Skraup synthesis from o-aminophenol and glycerol (B35011), and the hydrolysis of 8-aminoquinoline (B160924) or 8-chloroquinoline. google.comchemicalbook.com For the target molecule, a direct hydrolysis of the C-8 bromine would be a plausible route. This could potentially be achieved under copper catalysis in an alkaline medium.

Once the 8-hydroxy-2-bromo-3-fluoroquinoline is obtained, the bidentate chelating site comprising the phenolic oxygen and the quinoline nitrogen is established. doi.orgrroij.com This moiety can then coordinate with metal ions, a property that is often exploited in the design of sensors, imaging agents, and metallo-drugs. Further derivatization at the C-2 position could be used to tune the electronic properties of the ligand and the stability and reactivity of its metal complexes. For example, the introduction of an aldehyde at the C-2 position, which can be achieved via oxidation of a methyl group, can create a tridentate chelation site. nih.gov

Table 3: Common Methods for Synthesizing 8-Hydroxyquinolines

| Starting Material | Key Reagents | Method |

| o-Aminophenol, Glycerol | Sulfuric acid, Oxidizing agent | Skraup Synthesis |

| 8-Haloquinoline | Base, often with a copper catalyst | Hydrolysis |

| 8-Aminoquinoline | Acid | Hydrolysis |

| Quinoline | Sulfuric acid, then alkali fusion | Sulfonation-Fusion |

Applications of 2,8 Dibromo 3 Fluoroquinoline in Organic and Medicinal Chemistry Research

Building Blocks in Advanced Organic Synthesis

The strategic placement of two bromine atoms and a fluorine atom on the quinoline (B57606) scaffold makes 2,8-Dibromo-3-fluoroquinoline a versatile precursor in organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective chemical transformations, enabling the construction of complex molecular architectures.

Precursors for Complex Heterocyclic Compound Synthesis

Due to the presence of multiple reactive sites, 2,8-Dibromo-3-fluoroquinoline can serve as a foundational element for the synthesis of more intricate heterocyclic systems. The bromine atoms, particularly at the 2- and 8-positions, are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties, thereby facilitating the generation of diverse libraries of novel heterocyclic compounds. The fluorine atom at the 3-position can influence the electronic properties and metabolic stability of the resulting molecules.

Intermediates for Advanced Pharmaceutical Compounds

Halogenated quinolines are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a broad spectrum of biological activities. The structural motif of 2,8-Dibromo-3-fluoroquinoline can be considered a key intermediate in the synthesis of potential pharmaceutical candidates. The bromine atoms can be readily converted to other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The fluorine substituent is a common feature in many modern pharmaceuticals, often enhancing properties such as binding affinity and metabolic resistance.

Scaffolds for Dyes and Specialty Chemicals Development

The quinoline ring system is a known chromophore and is present in various classes of dyes and pigments. The introduction of auxochromic and bathochromic groups onto the 2,8-Dibromo-3-fluoroquinoline core through substitution of the bromine atoms could lead to the development of novel colorants with specific photophysical properties. Furthermore, the unique substitution pattern may be exploited in the synthesis of specialty chemicals for materials science applications, where tailored electronic and optical properties are desired.

Substrates for Development of New Synthetic Methodologies

The distinct electronic environment of the quinoline ring, modified by the three halogen substituents, makes 2,8-Dibromo-3-fluoroquinoline an interesting substrate for the development and optimization of new synthetic methods. Research has shown that this compound can undergo selective metal-halogen exchange. For instance, treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures results in the selective lithiation at the 2-position, leaving the bromine at the 8-position and the fluorine at the 3-position intact. This selective reaction, followed by quenching with an electrophile like carbon dioxide, provides a route to 8-bromo-3-fluoroquinoline-2-carboxylic acid in good yield. nih.gov This demonstrates the utility of this compound in exploring regioselective transformations.

Research into the Development of Bioactive Molecules

The exploration of novel chemical entities for biological activity is a cornerstone of medicinal chemistry. The structural attributes of 2,8-Dibromo-3-fluoroquinoline make it a candidate for such investigations.

Lead Compound Identification and Structure-Based Optimization

In the quest for new therapeutic agents, screening of diverse chemical libraries is a common starting point. While specific biological activity for 2,8-Dibromo-3-fluoroquinoline is not extensively reported, its polyhalogenated quinoline structure suggests it could be a valuable molecule for initial screening campaigns. Should this compound exhibit any promising biological activity, it would serve as a "hit" or "lead" compound. The two bromine atoms offer convenient handles for rapid chemical modification to generate analogues. This allows for systematic structure-based optimization, where changes in the substituents at the 2- and 8-positions can be correlated with changes in biological activity, guiding the design of more potent and selective molecules.

Design of Multi-Target Quinoline Hybrid Compounds

The strategy of creating hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a prominent approach in modern drug discovery to address complex diseases and combat drug resistance. nih.gov Quinolone and fluoroquinolone cores are frequently used scaffolds for this purpose due to their proven biological activities. nih.gov The 2,8-dibromo-3-fluoroquinoline molecule serves as a versatile starting point for creating such hybrids. The bromine atoms at the C2 and C8 positions can be selectively functionalized, for instance, through Suzuki or Sonogashira cross-coupling reactions, to attach other bioactive moieties.

Research into fluoroquinolone hybrids has shown that linking them with other heterocyclic systems, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, or benzimidazoles, can yield compounds with potent and broad-spectrum antimicrobial or anticancer activities. nih.govnih.gov For example, the carboxyl group at the C3 position of traditional fluoroquinolones is often a key site for modification. nih.gov While 2,8-Dibromo-3-fluoroquinoline lacks this carboxyl group, its C3-fluorine and C2/C8-bromine atoms provide alternative handles for synthetic modification, allowing for the creation of novel structural analogues. The design of these hybrids aims to engage multiple biological targets simultaneously, which can lead to synergistic effects, enhanced efficacy, and a lower likelihood of developing resistance compared to single-target agents. nih.govnih.gov

Table 1: Strategies for Quinoline Hybrid Compound Synthesis

| Hybridization Strategy | Synthetic Approach | Potential Bioactive Moiety | Target Application |

|---|---|---|---|

| Triazole Hybrids | Click chemistry or cyclization of hydrazides with carbon disulfide. nih.gov | 1,2,3-Triazole, 1,2,4-Triazole | Antibacterial, Antifungal nih.gov |

| Thiadiazole Hybrids | Cyclization of fluoroquinolone hydrazides. nih.gov | 1,3,4-Thiadiazole | Anticancer, Antimicrobial |

| Siderophore Conjugates | Linking to iron-chelating agents like pyochelin or desferrioxamine B. nih.gov | Catechol, Hydroxamate | Enhanced bacterial uptake |

| Fused Heterocycles | Condensation reactions followed by Mannich reaction. nih.gov | Benzimidazole, Benzothiazole | Anticancer, Antimicrobial |

Strategies for Overcoming Microbial Resistance Mechanisms (e.g., efflux pumps in fluoroquinolones)

Bacterial resistance to antibiotics, including fluoroquinolones like ciprofloxacin, is a major global health threat. nih.gov Two primary resistance mechanisms are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. nih.govmdpi.com Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can often confer resistance to multiple drug classes (multidrug resistance, MDR). mdpi.comnih.gov

The development of efflux pump inhibitors (EPIs) is a key strategy to restore the efficacy of existing antibiotics. nih.govnih.govgoogle.com Research focuses on designing molecules that can block these pumps, thereby increasing the intracellular concentration of the co-administered antibiotic. nih.gov The 2,8-Dibromo-3-fluoroquinoline scaffold is relevant to this field as a potential building block for novel fluoroquinolone analogues or EPIs. By modifying the quinoline structure, researchers aim to create compounds that are either poor substrates for efflux pumps or that can inhibit pump activity. For instance, studies have shown that certain dipeptide amide compounds can act as broad-spectrum EPIs in P. aeruginosa. nih.gov Similarly, verapamil (B1683045) has been shown to inhibit efflux pumps in Mycobacterium tuberculosis, reducing the minimum inhibitory concentration (MIC) of ofloxacin. nih.gov The functional groups on 2,8-Dibromo-3-fluoroquinoline could be used to attach moieties that interfere with pump function, potentially reversing fluoroquinolone resistance.

Table 2: Major Efflux Pump Superfamilies and Inhibition Strategies

| Efflux Pump Superfamily | Energy Source | Examples | Potential Inhibition Strategy |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) | Development of competitive inhibitors that bind to the pump. mdpi.comnih.gov |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA (S. aureus), PmrA (S. pneumoniae) | Use of protonophores like CCCP and DNP to disrupt the energy source. mdpi.comnih.gov |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | MacB (E. coli), LmrA (L. lactis) | Use of inhibitors like verapamil that interfere with ATP binding/hydrolysis. nih.gov |

| Small Multidrug Resistance (SMR) | Proton Motive Force | EmrE (E. coli) | Development of compounds that block the substrate transport channel. |

Exploration of Antiprotozoal Activity of Quinoline Derivatives

Quinoline and its derivatives have long been a cornerstone in the development of antiprotozoal drugs, most famously in the case of antimalarials like chloroquine (B1663885). Their utility extends to activity against a range of other protozoan parasites, including Trypanosoma and Leishmania species. nih.gov Recent research has focused on synthesizing novel quinoline derivatives to find new leads against these parasites.

A study on quinoline derivatives incorporating arylnitro and aminochalcone moieties revealed significant in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness. nih.gov Several of these compounds exhibited submicromolar efficacy and high selectivity. nih.gov While this specific study did not use 2,8-Dibromo-3-fluoroquinoline, it highlights the potential of the quinoline scaffold. The electronic and steric properties conferred by the two bromine atoms and the fluorine atom in 2,8-Dibromo-3-fluoroquinoline could be exploited in designing new antiprotozoal agents. For example, the introduction of a trifluoromethyl group at the C3 position of certain quinoxaline (B1680401) derivatives has been shown to increase giardicidal activity, suggesting that fluorine substitution at this position can be beneficial. nih.gov The bromine atoms at C2 and C8 provide sites to introduce other functional groups, such as the aminochalcone moieties found to be effective in other studies, allowing for the exploration of new SAR in the search for potent and selective antiprotozoal compounds. nih.gov

Table 3: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | Parasite | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2c (Arylnitro-aminochalcone-quinoline) | T. b. rhodesiense | 0.68 | nih.gov |

| Compound 2d (Arylnitro-aminochalcone-quinoline) | T. b. rhodesiense | 0.8 | nih.gov |

| Compound 4i (Arylnitro-aminochalcone-quinoline) | T. b. rhodesiense | 0.19 | nih.gov |

| Compound 2d (Arylnitro-aminochalcone-quinoline) | T. b. brucei | 1.4 | nih.gov |

Applications in Materials Science Research

Development of Fluorinated Quinoline Building Blocks for Dye-Sensitized Solar Cells (DSSCs) and Sensors

In materials science, fluorinated quinoline derivatives are gaining attention as building blocks for advanced functional materials, particularly in the fields of organic electronics and chemical sensing. The quinoline heterocycle possesses inherent photophysical properties and the ability to coordinate with metal ions, making it an attractive core for fluorescent sensors. mdpi.comnih.gov The introduction of fluorine atoms can further enhance these properties by altering the electronic structure and improving photostability.

Sensors: Quinoline-based fluorescent probes are designed to detect specific analytes, such as metal ions, through changes in their fluorescence emission. mdpi.comnih.gov The quinoline nitrogen and other substituents can act as a binding site for the target ion. Upon binding, processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be altered, leading to a detectable "turn-on" or "turn-off" fluorescent response. researchgate.net 2,8-Dibromo-3-fluoroquinoline could serve as a precursor for such sensors. The dibromo-functionality allows for the attachment of receptor units or other fluorophores via cross-coupling reactions, while the fluoro-substituent can fine-tune the electronic energy levels of the molecule to optimize its sensing performance. nih.gov

Dye-Sensitized Solar Cells (DSSCs): DSSCs are a promising photovoltaic technology that relies on a sensitizer (B1316253) (dye) adsorbed onto a wide-bandgap semiconductor like TiO₂. researchgate.netnih.gov Metal-free organic dyes are of great interest, and their typical structure is a donor-π-acceptor (D-π-A) system. mdpi.com Fluorinated aromatic compounds are valuable as building blocks for these dyes. The 2,8-Dibromo-3-fluoroquinoline scaffold could be incorporated into the π-bridge or acceptor part of an organic sensitizer. The strong electron-withdrawing character of the fluorinated quinoline system can facilitate efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is crucial for high power conversion efficiency (PCE). researchgate.netnih.gov The bromine atoms provide synthetic handles to link the quinoline core to donor and acceptor moieties, enabling the construction of complex dye architectures designed for broad light absorption and efficient electron injection into the semiconductor. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-dinitrophenol (DNP) |

| 2,8-Dibromo-3-fluoroquinoline |

| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) |

| Chloroquine |

| Ciprofloxacin |

| Desferrioxamine B |

| Ofloxacin |

Future Perspectives and Emerging Methodologies for 2,8 Dibromo 3 Fluoroquinoline Research

Development of More Sustainable and Efficient Synthetic Routes

The demand for environmentally benign chemical processes has spurred significant innovation in the synthesis of heterocyclic compounds, including quinolines. The future synthesis of 2,8-Dibromo-3-fluoroquinoline will likely move away from traditional methods that often require harsh conditions and generate significant waste.